molecular formula C21H42OS B14494095 3-(Octadecylsulfanyl)prop-2-EN-1-OL CAS No. 65501-70-4

3-(Octadecylsulfanyl)prop-2-EN-1-OL

Cat. No.: B14494095
CAS No.: 65501-70-4
M. Wt: 342.6 g/mol
InChI Key: AGTBNEGSMMNUKB-UHFFFAOYSA-N
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Description

3-(Octadecylsulfanyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a long octadecyl chain attached to a prop-2-en-1-ol backbone via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octadecylsulfanyl)prop-2-EN-1-OL typically involves the reaction of octadecylthiol with an appropriate allylic alcohol under specific conditions. One common method is the nucleophilic substitution reaction where octadecylthiol reacts with 3-chloroprop-1-ene in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Octadecylsulfanyl)prop-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form saturated alcohols.

    Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Octadecylsulfanyl)prop-2-EN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(Octadecylsulfanyl)prop-2-EN-1-OL involves its interaction with molecular targets through its sulfanyl and allylic alcohol groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application. The long octadecyl chain allows for integration into lipid bilayers, making it useful in membrane studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Hexadecylsulfanyl)prop-2-EN-1-OL: Similar structure but with a shorter hexadecyl chain.

    3-(Dodecylsulfanyl)prop-2-EN-1-OL: Contains a dodecyl chain instead of an octadecyl chain.

Uniqueness

3-(Octadecylsulfanyl)prop-2-EN-1-OL is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules with long hydrophobic tails, such as in surfactants and membrane studies.

Properties

CAS No.

65501-70-4

Molecular Formula

C21H42OS

Molecular Weight

342.6 g/mol

IUPAC Name

3-octadecylsulfanylprop-2-en-1-ol

InChI

InChI=1S/C21H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h18,21-22H,2-17,19-20H2,1H3

InChI Key

AGTBNEGSMMNUKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC=CCO

Origin of Product

United States

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